Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Scientific Research Applications
Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticancer activity , suggesting potential targets within cancer-related pathways.
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets to induce changes that inhibit the growth of cancer cells .
Biochemical Pathways
Given its potential anticancer activity, it may influence pathways related to cell proliferation and apoptosis .
Result of Action
, similar compounds have demonstrated anticancer activity. This suggests that the compound may induce cell death or inhibit cell proliferation in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of 4-fluorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring. The final step involves the lithiation of the oxadiazole carboxylate using lithium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles. Substitution reactions can introduce various functional groups into the fluorophenyl ring.
Comparison with Similar Compounds
Similar Compounds
- Lithium (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate
- Lithium 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylate
Uniqueness
Lithium(1+) ion 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate is unique due to the specific positioning of the oxadiazole ring and the carboxylate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
lithium;5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O3.Li/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14;/h1-4H,(H,13,14);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZROVKKXMHYKAV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=CC=C1C2=NN=C(O2)C(=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FLiN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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